
2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane is a complex organic compound characterized by the presence of a nitromethylidene group, a tetradecane-1-sulfonyl group, and a thiazinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane typically involves multi-step organic reactions. The initial step often includes the formation of the thiazinane ring, followed by the introduction of the nitromethylidene and tetradecane-1-sulfonyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing advanced technologies and equipment to achieve high yield and purity. The optimization of reaction conditions and the use of efficient purification techniques are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting nitro groups to amines.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Applications De Recherche Scientifique
2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane involves its interaction with specific molecular targets and pathways. The nitromethylidene group may participate in redox reactions, while the sulfonyl group can influence the compound’s solubility and reactivity. The thiazinane ring structure may contribute to the compound’s stability and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecane, 1-(methylsulfinyl): Shares the tetradecane backbone but differs in the functional groups attached.
Tetradecane, 1-(tetradecyloxy): Similar in having a tetradecane chain but with an ether linkage instead of a sulfonyl group.
2-Hydroxy-5-(tetradecane-1-sulfonyl)-N-(4-trifluoromethyl-phenyl)-benzamide: Contains a sulfonyl group but differs significantly in overall structure and functional groups.
Uniqueness
2-(Nitromethylidene)-3-(tetradecane-1-sulfonyl)-1,3-thiazinane is unique due to its combination of a nitromethylidene group, a sulfonyl group, and a thiazinane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
88428-13-1 |
|---|---|
Formule moléculaire |
C19H36N2O4S2 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
2-(nitromethylidene)-3-tetradecylsulfonyl-1,3-thiazinane |
InChI |
InChI=1S/C19H36N2O4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-27(24,25)20-15-14-16-26-19(20)18-21(22)23/h18H,2-17H2,1H3 |
Clé InChI |
UVQUSJGFQCZCON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCS(=O)(=O)N1CCCSC1=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


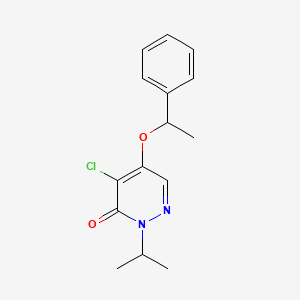
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
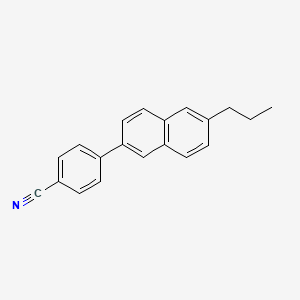
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
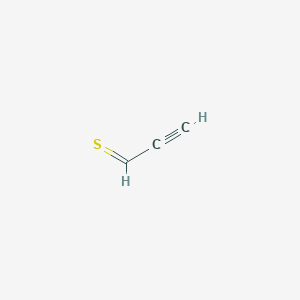
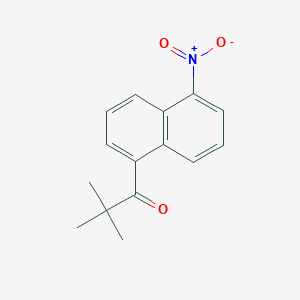
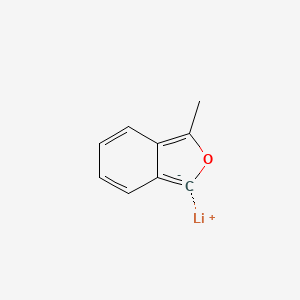

![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
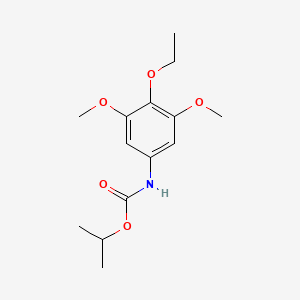
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
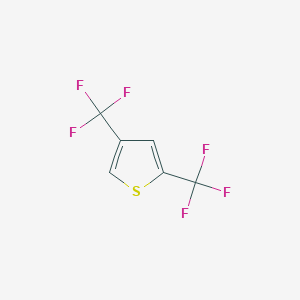
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
